![molecular formula C25H19N3O2 B2776191 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902597-75-5](/img/structure/B2776191.png)
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as quinolines . Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by single crystal X-ray diffraction . The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways and Chemical Reactions : The synthesis of related pyrazoloquinoline derivatives involves complex chemical reactions, establishing the pyridine B-ring in the terminal step through cyclization and cross-coupling reactions. These processes demonstrate the compound's potential for forming novel heterocyclic compounds useful in various applications, including pharmaceuticals (J. Pawlas et al., 2000).
Pharmaceutical and Biological Applications
Anticancer Activity : Quinoxaline derivatives, closely related to the queried compound, have been studied for their potential as anti-cancer drugs, showcasing the importance of such compounds in developing new therapeutic agents. Their structure and activity relationship have been explored through crystal structure analysis, DFT calculations, and docking studies to predict their efficacy against specific proteins (N. Abad et al., 2021).
Antibacterial and Antifungal Properties : Research on pyrazoline and pyrazole derivatives, which share structural similarities with the queried compound, reveals their significant antibacterial and antifungal activities. These findings highlight the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (S. Y. Hassan, 2013).
Material Science and Chemical Engineering
- Heterocyclic Compound Synthesis : The efficient synthesis of heterocyclic compounds, including benzo-1,3-dioxolo-, benzothiazolo-, and pyrido-fused derivatives, demonstrates the versatility of pyrazoloquinoline derivatives in material science. These compounds can be used to develop novel materials with specific chemical and physical properties, showcasing the broad applicability of such chemical frameworks in material science and engineering (Belem Avila et al., 2011).
properties
IUPAC Name |
8-benzyl-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-7-9-18(10-8-16)24-20-14-28(13-17-5-3-2-4-6-17)21-12-23-22(29-15-30-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAISVZEKBQWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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